molecular formula C11H14O3 B1295592 3-(2-Methoxyphenyl)-2-methylpropanoic acid CAS No. 52427-12-0

3-(2-Methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B1295592
CAS No.: 52427-12-0
M. Wt: 194.23 g/mol
InChI Key: LCRORJOEAPJBDW-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63866. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(11(12)13)7-9-5-3-4-6-10(9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRORJOEAPJBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289775
Record name 3-(2-methoxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52427-12-0
Record name NSC63866
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-methoxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Propanoic Acid Derivative Chemistry

3-(2-Methoxyphenyl)-2-methylpropanoic acid is a member of the arylpropanoic acid class, a significant group of molecules within the broader family of propanoic acid derivatives. These compounds are structurally characterized by a propanoic acid backbone linked to an aromatic (aryl) ring system. The archetypal members of this class, such as ibuprofen (B1674241) and naproxen, are widely recognized as non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org

The pharmacological versatility of arylpropanoic acid derivatives extends far beyond anti-inflammatory effects, with different members of the class demonstrating antibacterial, anticonvulsant, and anticancer activities in various research settings. orientjchem.org The biological response of these molecules is often attributed to key structural features. The carboxylic acid group is typically crucial for their pharmacological activity, while the specific nature and substitution pattern of the aryl ring and the propanoic acid chain allow for extensive modification. orientjchem.org These modifications can significantly influence the compound's potency and spectrum of activity. In the case of this compound, the structure features a methoxy-substituted phenyl group attached to the propanoic acid chain, which itself is substituted with a methyl group at the alpha-carbon.

Significance in Preclinical Investigations and Bioactive Compound Development

Conventional Synthetic Routes and Reaction Optimizations

The conventional synthesis of this compound typically involves multi-step processes that have been refined over time to improve yields and purity. A common strategy begins with a Knoevenagel condensation of 2-methoxybenzaldehyde (B41997) with a malonic ester, such as diethyl malonate, in the presence of a base like piperidine (B6355638) or an amine salt. This is followed by Michael addition of a methyl group and subsequent hydrolysis and decarboxylation to yield the desired product.

Optimization of these conventional routes is crucial for maximizing efficiency and minimizing byproducts. Key parameters that are often adjusted include the choice of solvent, reaction temperature, catalyst, and the molar ratio of reactants. For instance, the selection of the base and solvent in the initial condensation step can significantly influence the reaction rate and the formation of impurities. Similarly, the conditions for the hydrolysis and decarboxylation steps are optimized to ensure complete conversion without degradation of the product.

Illustrative Reaction Parameters for Conventional Synthesis:

ParameterConditionEffect on Reaction
Catalyst Piperidine/Acetic AcidPromotes the initial condensation reaction.
Solvent Toluene or EthanolAffects solubility of reactants and reaction temperature.
Temperature 80-110°CInfluences reaction rate; higher temperatures can lead to side reactions.
Reaction Time 4-24 hoursVaries depending on the specific reactants and conditions.

Microwave-Assisted Synthetic Approaches

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, and the synthesis of this compound is no exception. ontosight.ai Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. nih.gov

The application of microwave technology to the synthesis of arylpropanoic acids often involves the same fundamental chemical transformations as conventional methods but with the significant advantage of rapid and uniform heating. nih.gov For example, the condensation of 2-methoxybenzaldehyde and malonic acid can be completed in a matter of minutes under microwave irradiation, as can the subsequent reduction and esterification steps. nih.govresearchgate.net

Comparison of Conventional vs. Microwave-Assisted Synthesis:

MethodReaction TimeTypical YieldNotes
Conventional Heating 6-12 hours65-75%Requires prolonged heating and careful temperature control.
Microwave Irradiation 5-15 minutes85-95%Offers rapid reaction rates and often cleaner product profiles. nih.gov

The efficiency of MAOS is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and localized heating that is not achievable with conventional methods. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution Strategies

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers (R and S forms). The biological activity of these enantiomers can differ significantly, making their stereoselective synthesis or separation a critical aspect of its chemistry.

Stereoselective Synthesis:

One approach to obtaining a single enantiomer is through asymmetric synthesis. This can be achieved by using chiral auxiliaries, catalysts, or starting materials. For instance, an Evans aldol (B89426) reaction can be employed, where a chiral oxazolidinone auxiliary is used to direct the stereoselective addition of a methyl group, leading to a high diastereomeric excess of the desired product. nih.gov Subsequent cleavage of the auxiliary yields the enantiomerically enriched propanoic acid.

Enantiomeric Resolution:

Alternatively, a racemic mixture of this compound can be synthesized and then separated into its individual enantiomers through a process called resolution. mdpi.com A common method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine). These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. mdpi.com After separation, the individual diastereomers are treated with an acid to regenerate the pure enantiomers of the desired propanoic acid. Enzymatic resolution, utilizing lipases that selectively catalyze the esterification of one enantiomer, is another effective strategy. mdpi.com

Investigation of Precursor Compounds and Intermediate Transformations

The synthesis of this compound relies on the availability of suitable precursor compounds and the efficient execution of key intermediate transformations.

Key Precursors:

Intermediate Transformations:

Several key chemical transformations are involved in the synthetic pathways. The Knoevenagel condensation is a fundamental step in many routes, forming a carbon-carbon double bond. ontosight.ai This is often followed by a reduction of this double bond, for which various reducing agents can be employed, including catalytic hydrogenation (e.g., using palladium on carbon) or chemical reducing agents.

Derivatization and Analog Synthesis of 3 2 Methoxyphenyl 2 Methylpropanoic Acid

Strategies for Functional Group Modifications and Diversification

The chemical structure of 3-(2-Methoxyphenyl)-2-methylpropanoic acid contains several reactive sites, including the carboxylic acid group, the aromatic ring, and the methoxy (B1213986) group, which are amenable to a variety of functional group modifications. These modifications are instrumental in creating a diverse library of compounds for various research applications.

The primary site for modification is the carboxylic acid moiety. Standard organic synthesis techniques can be employed to convert the carboxylic acid into a range of functional groups.

Esterification: Reaction with various alcohols under acidic catalysis or using coupling agents can yield a wide array of esters. This modification can alter the compound's polarity and solubility.

Amidation: Coupling with primary or secondary amines using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) produces corresponding amides. This introduces a hydrogen bond donor/acceptor unit, which can significantly influence intermolecular interactions.

Reduction: The carboxylic acid can be reduced to a primary alcohol (3-(2-methoxyphenyl)-2-methylpropan-1-ol) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This removes the acidic nature of the molecule entirely.

The aromatic ring provides another platform for diversification.

Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing activator, meaning that electrophiles will preferentially add at positions ortho and para to it. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce new substituents onto the phenyl ring, thereby modulating the electronic properties of the molecule.

Demethylation: The methoxy group can be cleaved to yield a phenolic hydroxyl group (3-(2-hydroxyphenyl)-2-methylpropanoic acid). This transformation, often achieved with reagents like boron tribromide (BBr₃), introduces a new reactive site and significantly changes the acidity and hydrogen-bonding capability of the molecule.

These strategies allow for the systematic alteration of the parent compound's physicochemical properties, including its size, shape, polarity, and reactivity. Such modifications are a cornerstone of medicinal chemistry, where they are used to explore structure-activity relationships (SAR). ashp.orgmdpi.com

Synthesis of Related Methoxyphenyl-Substituted Propanoic Acid Analogs

The synthesis of analogs of this compound often involves modifying the substitution pattern of the methoxyphenyl ring or altering the propanoic acid side chain. These analogs are crucial for understanding how structural changes impact the compound's properties.

One common variation is the position of the methoxy group on the phenyl ring, leading to isomers such as 3-(3-methoxyphenyl)-2-methylpropanoic acid and 3-(4-methoxyphenyl)-2-methylpropanoic acid. uni.lu The synthesis of these analogs often follows similar synthetic routes to the parent compound, typically starting from the corresponding methoxy-substituted benzaldehyde (B42025) or benzyl (B1604629) halide.

For instance, a general synthesis could involve:

Aldol (B89426) Condensation: Reaction of a methoxy-substituted benzaldehyde with a propanal derivative, followed by dehydration.

Michael Addition: Conjugate addition of a methyl Grignard reagent or a similar nucleophile to a cinnamic acid ester derivative.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of an α,β-unsaturated precursor can provide enantiomerically enriched products, which is particularly important given the chiral center at C2. acs.org

The synthesis of a broader range of analogs, such as those with different alkyl or aryl substituents at the C2 or C3 positions, allows for a more extensive exploration of the chemical space around the parent molecule. ontosight.ai For example, the synthesis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionic acid has been reported, starting from the hydrolysis of the corresponding propionitrile. researchgate.net

Below is a table summarizing key structural analogs and their parent compounds.

Compound NameParent Aromatic CompoundKey Structural Difference from this compound
3-(3-Methoxyphenyl)-2-methylpropanoic acidm-AnisaldehydeMethoxy group at position 3 of the phenyl ring. uni.lu
3-(4-Methoxyphenyl)-2-methylpropanoic acidp-AnisaldehydeMethoxy group at position 4 of the phenyl ring. ontosight.ai
3-(4-Hydroxy-3-methoxyphenyl)propionic acidVanillinAdditional hydroxyl group at position 4 of the phenyl ring. mdpi.com
2-Methyl-2-phenylpropanoic acidBenzene (B151609)Lack of a methoxy substituent on the phenyl ring. google.com

Preparation of Organometallic Complexes and Conjugates

The carboxylic acid functional group of this compound and its analogs makes it an excellent ligand for forming complexes with metal ions. The carboxylate, formed by deprotonation, can coordinate to metal centers in a monodentate, bidentate, or bridging fashion.

The synthesis of such organometallic complexes typically involves reacting the propanoic acid derivative with a suitable metal salt or precursor in an appropriate solvent. The choice of metal, ligands, and reaction conditions can influence the resulting complex's coordination geometry, stability, and reactivity.

While specific organometallic complexes of this compound are not extensively detailed in the provided search results, the formation of such complexes is a well-established area of coordination chemistry for related carboxylate-containing molecules. biosynth.com The methoxy group's oxygen atom could also potentially participate in coordination, leading to chelate complexes with enhanced stability.

These organometallic complexes can be investigated for various applications, including catalysis, where the metal center acts as the active site and the organic ligand modulates its properties. Furthermore, conjugation of this acid to other molecules, such as peptides or polymers, can be achieved through the versatile chemistry of the carboxylic acid group, leading to materials with novel properties.

Structure Activity Relationship Sar Studies

Impact of Aromatic Substitution Patterns on Biological Efficacy

The nature, position, and number of substituents on the aromatic ring of phenylpropanoic acid derivatives play a critical role in determining their biological activity. Research has shown that even minor changes to the substitution pattern can lead to significant alterations in potency and selectivity.

In a study investigating a series of aromatic ring-substituted methylphenidate analogs, a clear relationship was observed between the position of the substituent and the compound's potency. The findings indicated that ortho-substituted compounds were considerably less potent than their corresponding meta- and para-substituted counterparts. nih.gov This suggests that steric hindrance at the ortho position may interfere with the optimal binding of the molecule to its biological target.

Furthermore, the electronic properties of the substituents have been shown to be a key determinant of activity. For instance, in the same study on methylphenidate derivatives, it was found that threo derivatives bearing meta- or para-halo substituents exhibited greater potency than the unsubstituted parent compound. nih.gov Conversely, the introduction of electron-donating groups resulted in either a slight decrease or no significant change in potency. nih.gov This highlights the importance of electron-withdrawing groups at specific positions on the aromatic ring for enhanced biological activity.

The following table summarizes the inhibitory potency of selected ring-substituted threo-methylphenidate (TMP) analogs on [³H]WIN 35,428 binding, illustrating the impact of aromatic substitution on efficacy.

CompoundSubstitution PatternIC₅₀ (nM) for [³H]WIN 35,428 BindingPotency relative to TMP
threo-methylphenidate (TMP)Unsubstituted1001
m-bromo-TMPmeta-Bromo520-fold more potent
m,p-dichloro-TMPmeta,para-Dichloro3.132-fold more potent
m-chloro-TMPmeta-ChloroData not available in sourceMore potent than TMP
p-iodo-TMPpara-IodoData not available in sourceMore potent than TMP

These findings underscore the principle that the substitution pattern on the aromatic ring is a crucial factor in the design of biologically active phenylpropanoic acid derivatives. The 2-methoxy substitution in 3-(2-Methoxyphenyl)-2-methylpropanoic acid is therefore expected to significantly influence its pharmacological profile compared to its unsubstituted or differently substituted analogs.

Role of Alkyl Chain and Alpha-Carbon Modifications in Molecular Interactions

Modifications to the alkyl chain and the alpha-carbon of 3-phenylpropanoic acid derivatives have been shown to significantly affect their molecular interactions and pharmacokinetic properties. SAR studies focusing on this part of the molecule have provided valuable insights into optimizing their biological activity.

One area of investigation has been the impact of substitutions on the propionic acid chain. A study on 3-arylpropionic acids as selective agonists of the sphingosine-1-phosphate receptor-1 (S1P1) demonstrated that introducing substituents to the propionic acid chain could enhance the compound's half-life in rats. nih.govresearchgate.net This suggests that metabolic oxidation at the propionic acid chain, particularly at the C3 benzylic position, may be a key factor in the compound's metabolism and clearance. nih.govresearchgate.net By modifying this part of the molecule, it is possible to improve the pharmacokinetic profile of these compounds.

In a different approach, researchers synthesized a series of α-aryl or α-heteroarylphenyl propanoic acid derivatives where the commonly used ether moiety linking the central phenyl ring to a lipophilic tail was replaced with different linkers such as acetylene, ethylene, propyl, or nitrogen-derived linkers. nih.gov This study, which evaluated the compounds as PPARα/γ dual agonists, demonstrated that modifications at the alpha-position and the nature of the linker significantly impacted the binding and activation of these receptors. nih.gov For example, a propylene (B89431) derivative and a propyl derivative showed robust plasma glucose-lowering activity in an animal model of type 2 diabetes. nih.gov

The following table presents data on the in vitro activity of selected phenylpropanoic acid derivatives with modified linkers as PPARα and PPARγ agonists.

CompoundLinker ModificationPPARα EC₅₀ (µM)PPARγ EC₅₀ (µM)
Propylene derivative 40Propylene linker0.0150.012
Propyl derivative 53Propyl linker0.0070.002

Stereochemical Influence on Pharmacological Profiles

The presence of a chiral center at the alpha-carbon of 2-methyl-3-phenylpropanoic acid derivatives means that they can exist as enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net

For the class of 2-arylpropionic acid derivatives, often referred to as "profens," it is generally the (S)-enantiomer that is responsible for the therapeutic activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.orghumanjournals.com The (R)-enantiomer is often less active or inactive. For instance, in the case of ibuprofen (B1674241), the (S)-isomer demonstrates significantly higher anti-inflammatory activity than the (R)-isomer. viamedica.pl Some 2-arylpropionic acid derivatives can undergo in vivo metabolic chiral inversion, where the inactive (R)-enantiomer is converted to the active (S)-enantiomer. nih.govresearchgate.netviamedica.pl

A study focusing on the synthesis and pharmacological activity of S(-)-2-amino-2-methyl-3-phenylpropanoic acid found that this specific enantiomer exhibited anti-inflammatory and antinociceptive properties. researchgate.net This further supports the concept that the biological activity of these compounds is stereospecific.

However, the stereochemical influence is not always straightforward. In a study of a potent and specific leukotriene D4 receptor antagonist, it was unexpectedly found that both the (+) and (-) enantiomers were comparably biologically active, with the (+)-S isomer being slightly more intrinsically active at the receptor in vitro. nih.gov This indicates that for some biological targets, the stereochemical requirements for binding and activity may be less stringent.

The following table summarizes the COX inhibitory activity of the enantiomers of a representative 2-arylpropionic acid, ibuprofen.

EnantiomerCOX-1 InhibitionCOX-2 Inhibition
(S)-IbuprofenPotent inhibitorPotent inhibitor
(R)-IbuprofenLess potent inhibitorNo significant inhibition

Data derived from qualitative statements in the source material. viamedica.pl

Metabolic Studies of 3 2 Methoxyphenyl 2 Methylpropanoic Acid Non Human Models

Identification of Metabolic Pathways in Animal Models

No studies describing the metabolic pathways of 3-(2-Methoxyphenyl)-2-methylpropanoic acid in animal models have been identified.

Characterization of Metabolites in Non-Human Biological Systems

There is no available information on the characterization of metabolites of this compound in any non-human biological systems.

Comparative Metabolic Profiling in Preclinical Animal Models

Without data from individual animal models, a comparative metabolic profile of this compound across different preclinical species cannot be compiled.

It is possible that metabolic studies on this compound have been conducted but are not in the public domain, or that the compound has not yet been a subject of such research.

Analytical Methodologies for the Characterization and Quantification of 3 2 Methoxyphenyl 2 Methylpropanoic Acid

Spectroscopic Techniques (NMR, UV-Vis, FTIR) for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 3-(2-Methoxyphenyl)-2-methylpropanoic acid. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H NMR and ¹³C NMR spectroscopy would provide critical data.

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the methoxyphenyl group, the methoxy (B1213986) protons, the protons of the methyl group, and the protons on the propanoic acid backbone. The splitting patterns of these signals would help to establish the connectivity of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A distinct signal would be expected for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the propanoic acid chain and methyl group.

Expected ¹H NMR and ¹³C NMR Data (Hypothetical)

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (COOH) 10.0 - 12.0 (s, 1H) 175.0 - 185.0
Aromatic (C₆H₄) 6.8 - 7.3 (m, 4H) 110.0 - 160.0
Methoxy (OCH₃) 3.8 (s, 3H) 55.0 - 60.0
Propanoic CH 2.5 - 3.0 (m, 1H) 40.0 - 50.0
Propanoic CH₂ 2.8 - 3.2 (m, 2H) 30.0 - 40.0
Methyl (CH₃) 1.1 - 1.3 (d, 3H) 15.0 - 25.0

Note: This table is illustrative and shows expected ranges for a compound with this structure. Actual values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic ring in this compound would result in characteristic absorption bands in the UV region, typically around 220 nm and 270-280 nm. These absorptions are due to π to π* transitions within the benzene (B151609) ring.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show several characteristic absorption bands.

Characteristic FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H) Stretching, broad 2500 - 3300
Carbonyl (C=O) Stretching 1700 - 1725
Aromatic (C=C) Stretching 1450 - 1600
Methoxy (C-O) Stretching 1000 - 1300

Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like carboxylic acids. A reversed-phase HPLC method would be suitable for this compound.

Stationary Phase: A C18 column is typically used.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. The pH of the mobile phase is crucial for achieving good peak shape and retention for a carboxylic acid.

Detection: UV detection at one of the absorption maxima (e.g., 220 nm or 275 nm) would be appropriate. This method can be used to determine the purity of a sample by separating the main compound from any synthesis byproducts or degradation products. By using a validated method with a reference standard, HPLC can also be used for accurate quantification.

Gas Chromatography (GC) can also be used for the analysis of this compound, although it typically requires derivatization. The carboxylic acid group is polar and can lead to poor peak shape and thermal degradation in the GC system. Derivatization to a more volatile ester (e.g., a methyl or silyl (B83357) ester) is a common strategy to overcome these issues.

Column: A non-polar or medium-polarity capillary column would be suitable for separating the derivatized analyte.

Detector: A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range.

Mass Spectrometry Applications for Molecular Identification

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides a highly specific and sensitive analytical method.

For this compound, mass spectrometry would confirm the molecular weight of 194.23 g/mol .

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that would likely produce a prominent protonated molecule [M+H]⁺ at m/z 195 or a deprotonated molecule [M-H]⁻ at m/z 193.

Fragmentation: Collision-induced dissociation (CID) of the molecular ion would lead to characteristic fragment ions. Expected fragmentation pathways could include the loss of the carboxylic acid group, cleavage of the ether bond, and fragmentation of the propanoic acid side chain. Analysis of these fragments helps to confirm the molecular structure.

Hypothetical Mass Spectrometry Fragmentation Data

m/z Possible Fragment
194 [M]⁺ (Molecular Ion)
149 [M - COOH]⁺
121 [C₇H₅O₂]⁺ (from cleavage of the side chain)
107 [C₇H₇O]⁺ (methoxyphenyl fragment)

Note: This table is illustrative of potential fragments and is not based on experimental data for the specific compound.

Computational and Theoretical Investigations of 3 2 Methoxyphenyl 2 Methylpropanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn govern its reactivity, stability, and intermolecular interactions. Density Functional Theory (DFT) is a widely employed method for such investigations due to its balance of accuracy and computational cost.

For 3-(2-Methoxyphenyl)-2-methylpropanoic acid, DFT calculations, particularly using functionals like B3LYP with a basis set such as 6-311G++(d,p), can provide a detailed understanding of its electronic structure. wmocollege.ac.in Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. wmocollege.ac.in A smaller energy gap suggests higher reactivity.

Furthermore, these calculations can determine various global reactivity descriptors. wmocollege.ac.in These descriptors help in predicting the molecule's behavior in chemical reactions. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule. wmocollege.ac.innih.gov

ParameterDescriptionTypical Calculated Value for Phenylpropanoic Acid Derivatives
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.5 to -1.5 eV
Energy Gap (ΔE)Difference between ELUMO and EHOMO4.5 to 6.0 eV
Ionization Potential (IP)Energy required to remove an electron6.0 to 7.0 eV
Electron Affinity (EA)Energy released when an electron is added0.5 to 1.5 eV
Electronegativity (χ)Tendency to attract electrons3.5 to 4.5 eV
Hardness (η)Resistance to change in electron distribution2.2 to 3.0 eV
Softness (S)Reciprocal of hardness0.3 to 0.5 eV-1
Electrophilicity Index (ω)Propensity to accept electrons2.0 to 3.0 eV

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For this compound, molecular docking studies can be performed to identify potential biological targets. Given its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, cyclooxygenase (COX) enzymes (COX-1 and COX-2) are plausible targets. nih.govnih.gov Docking simulations would involve preparing the three-dimensional structure of the ligand and the target protein, followed by the use of a docking algorithm to explore various binding poses.

The results of such studies would provide insights into the binding energy, with more negative values indicating a stronger interaction. nih.gov The analysis of the docked conformation would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. mdpi.com For instance, the carboxylate group of similar molecules is often found to form crucial hydrogen bonds with arginine and tyrosine residues in the COX active site. nih.gov

Potential Protein TargetKey Interacting Residues (Hypothetical)Typical Binding Energy Range (kcal/mol) for Phenylpropanoic Acid Analogs
Cyclooxygenase-1 (COX-1)Arg120, Tyr355, Ser530-7 to -9
Cyclooxygenase-2 (COX-2)Arg120, Tyr355, Ser530, Val523-8 to -10
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Glu885, Asp1046, Phe1047-6 to -8

Prediction of Molecular Descriptors and Conformational Analysis

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be categorized as 1D, 2D, or 3D and are crucial in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

For this compound, various molecular descriptors can be calculated to predict its physicochemical properties and pharmacokinetic profile. Important 2D descriptors include molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. 3D descriptors, such as the fraction of sp3 hybridized carbons (Fsp3) and the radius of gyration, provide information about the molecule's three-dimensional shape and are correlated with clinical success. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the low-energy conformers of this compound is essential as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into the binding site of a target protein. lew.ro This analysis can be performed using systematic or stochastic search methods coupled with quantum mechanical or molecular mechanics calculations to determine the relative energies of different conformers.

Molecular DescriptorDescriptionPredicted Value/Significance
Molecular WeightThe sum of the atomic weights of all atoms in the molecule.194.23 g/mol
logPThe logarithm of the partition coefficient between octanol and water, indicating lipophilicity.Influences absorption and distribution.
Hydrogen Bond DonorsNumber of atoms with one or more hydrogen atoms attached.1 (from the carboxylic acid group)
Hydrogen Bond AcceptorsNumber of electronegative atoms (O, N).3 (two from the carboxylic acid and one from the methoxy (B1213986) group)
Fraction of sp3 Carbons (Fsp3)Ratio of sp3 hybridized carbons to the total carbon count.Higher Fsp3 is often associated with better clinical success. nih.gov
Radius of GyrationA measure of the molecule's compactness.Relates to the molecule's shape and potential for off-target promiscuity. nih.gov

Theoretical Evaluation of Spectroscopic Properties (e.g., Non-Linear Optical Properties)

Theoretical calculations can be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model. This includes the prediction of infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

In addition to these conventional spectroscopic properties, the non-linear optical (NLO) properties of this compound can also be theoretically evaluated. NLO materials are of great interest for their potential applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β). researchgate.net

These properties can be calculated using quantum chemical methods, such as DFT. nih.gov The magnitude of the hyperpolarizability is influenced by factors such as the presence of electron-donating and electron-accepting groups and the extent of π-conjugation within the molecule. While the phenyl and carboxylic acid groups in this compound could contribute to NLO properties, a detailed computational study would be required to quantify this potential.

NLO PropertyDescriptionFactors Influencing the Property
Polarizability (α)The ease with which the electron cloud of a molecule can be distorted by an external electric field.Molecular volume, electron density distribution.
First-Order Hyperpolarizability (β)A measure of the second-order NLO response of a molecule.Intramolecular charge transfer, asymmetry in the molecular structure.

Future Research Directions and Translational Perspectives

Exploration of Novel and Greener Synthetic Pathways

The traditional synthesis of arylpropanoic acids often involves multi-step processes that may utilize harsh reagents, high temperatures, and strong acid catalysts, presenting environmental and efficiency challenges. nih.gov Future research will likely prioritize the development of more sustainable and efficient synthetic routes for 3-(2-Methoxyphenyl)-2-methylpropanoic acid.

Key areas of exploration include:

Catalytic Systems: Investigating novel metal-based or organocatalytic systems to facilitate key bond-forming reactions, such as the coupling of an appropriate methoxyphenyl precursor with a methylpropanoic acid moiety. This could lead to milder reaction conditions, higher yields, and improved stereoselectivity.

Flow Chemistry: Utilizing continuous flow reactors can offer precise control over reaction parameters like temperature and mixing, leading to enhanced safety, scalability, and product consistency compared to traditional batch processing.

Biocatalysis: Employing enzymes as catalysts could offer unparalleled selectivity under environmentally benign conditions (aqueous media, ambient temperature), potentially enabling the asymmetric synthesis of specific stereoisomers, which may have distinct biological activities.

These greener methodologies aim to make the production of this compound and its future analogues more economically viable and environmentally responsible.

Advanced Biological Target Identification and Validation

While initial studies may suggest a general biological activity, pinpointing the precise molecular targets of this compound is a critical step for understanding its mechanism of action and for rational drug development. Modern chemical biology offers a powerful toolkit for this purpose. nih.gov

Future validation strategies would involve:

Affinity-Based Proteomics: This technique uses a modified version of the compound to "pull down" its binding partners from cell lysates. By identifying these proteins using mass spectrometry, researchers can pinpoint direct physical interactions. nih.gov

Genetic Interaction Mapping: Techniques like RNA interference (RNAi) screening can be used in parallel with compound treatment. nih.gov If knocking down a specific gene produces a similar cellular effect (phenotype) as the compound, or alters the cell's sensitivity to the compound, it suggests the gene's protein product could be a target or part of the target's pathway. nih.gov

Computational Target Prediction: In silico methods can screen the structure of this compound against databases of known protein structures to predict potential binding interactions, which can then be validated experimentally. f1000research.com

Thermal Proteome Profiling: This method assesses changes in the thermal stability of thousands of proteins within a cell upon compound binding. A protein that is stabilized or destabilized is likely a direct target.

Once potential targets are identified, validation is crucial. This involves confirming the interaction through direct binding assays (e.g., surface plasmon resonance) and demonstrating that modulating the target protein's activity (e.g., through genetic knockout) recapitulates the effects of the compound.

Rational Design and Development of Advanced Analogues with Specific Biological Activities

Following the identification and validation of a biological target, the principles of rational drug design can be applied to create advanced analogues of this compound with improved properties. core.ac.uknih.gov This process relies heavily on understanding the structure-activity relationship (SAR), which describes how chemical structure relates to biological activity. researchgate.net

The design of next-generation analogues would involve:

Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is known, computational docking simulations can predict how analogues of the parent compound might bind. core.ac.uk This allows for the design of modifications that enhance binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, quantitative structure-activity relationship (QSAR) models can be built based on the activity of a series of existing analogues. core.ac.uk These models help identify the key chemical features required for activity.

Pharmacokinetic Optimization: Analogues would be designed not only for improved potency but also for better "drug-like" properties, such as enhanced metabolic stability, oral bioavailability, and a longer half-life, which were challenges noted in studies of other 3-arylpropionic acids. researchgate.net

The table below illustrates a hypothetical design strategy for creating advanced analogues based on SAR data.

Analogue ID Modification on Parent Compound Design Rationale Desired Outcome
MMPA-001Addition of a fluoro group to the phenyl ringEnhance metabolic stability by blocking potential sites of oxidationIncreased half-life
MMPA-002Replacement of the carboxylic acid with a bioisostere (e.g., tetrazole)Improve oral bioavailability and cell permeabilityEnhanced absorption
MMPA-003Introduction of a chiral center at the 2-positionInvestigate stereospecific binding to the targetIncreased potency and selectivity
MMPA-004Cyclization of the propanoic acid side chainRestrict conformational flexibility to favor the active conformationHigher binding affinity

Integration of Omics Data in Preclinical Investigations

To gain a holistic understanding of the biological effects of this compound and its advanced analogues, integrating various "omics" datasets is becoming an essential part of preclinical research. nih.gov This multi-omics approach provides a comprehensive view of the cellular response to a compound, moving beyond the single-target paradigm. nih.gov

Future preclinical studies could integrate:

Genomics and Transcriptomics: Analyzing changes in gene expression (RNA sequencing) after treatment can reveal the cellular pathways that are modulated by the compound. This can help confirm the mechanism of action and identify potential off-target effects.

Proteomics: Quantitative analysis of protein levels can show how the compound affects the expression and post-translational modification of proteins downstream of its direct target. nih.gov

Metabolomics: Studying the changes in small-molecule metabolites can provide a functional readout of the compound's impact on cellular metabolism and physiology.

Pharmacogenomics: Investigating how genetic variations across different individuals (or cell lines) influence the response to the compound can help identify biomarkers that predict efficacy or potential adverse reactions. mdpi.com

By combining these datasets, researchers can build detailed models of a compound's mechanism of action, identify biomarkers for patient selection, and better predict its effects before moving into clinical trials. nih.govyoutube.com

Q & A

Q. What are the common synthetic routes for 3-(2-Methoxyphenyl)-2-methylpropanoic acid, and how are key intermediates purified?

The synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example:

  • Step 1 : Methoxy-substituted benzene derivatives (e.g., 2-methoxyphenyl precursors) undergo alkylation with methylpropanoic acid derivatives.
  • Step 2 : Carboxylic acid protection (e.g., esterification) is used to prevent side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is employed to isolate intermediates. Impurities such as positional isomers (e.g., 3- vs. 4-methoxy derivatives) are monitored via HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the methoxy group (δ ~3.8 ppm for OCH3_3) and the methylpropanoic acid backbone.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C11_{11}H14_{14}O3_3; theoretical [M+H]+^+ = 195.1022).
  • X-ray Crystallography : Single-crystal studies (e.g., space group P21_1/c) resolve stereochemical ambiguities, as seen in related compounds like 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly in ethanol. Limited aqueous solubility (logP ~2.1) necessitates pH adjustment (e.g., sodium salt formation for biological assays).
  • Stability : Stable at room temperature in inert atmospheres but prone to oxidation; store at 2–8°C under nitrogen .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by rotational isomerism?

Dynamic NMR (DNMR) at variable temperatures (e.g., 298–343 K) can identify rotational barriers in the propanoic acid chain. For example, coalescence temperatures for methyl group signals may indicate energy barriers of ~12–15 kcal/mol. X-ray data (e.g., C–C bond lengths of 1.54 Å) provide complementary structural validation .

Q. What strategies minimize byproduct formation during synthesis, particularly positional isomers?

  • Optimized Reaction Conditions : Lowering reaction temperatures (0–5°C) and using directing groups (e.g., boronic acids in Suzuki couplings) enhance regioselectivity.
  • Impurity Profiling : LC-MS/MS identifies common byproducts like 3-(3-methoxyphenyl) isomers. Reference standards (e.g., EP impurities) are critical for quantification .

Q. How should researchers handle contradictions in reported biological activity data?

  • Assay Validation : Use orthogonal assays (e.g., enzyme inhibition + cellular uptake studies) to confirm activity. For example, discrepancies in COX-2 inhibition may arise from cell permeability differences.
  • Metabolite Screening : LC-HRMS identifies potential metabolites (e.g., glucuronide conjugates) that could interfere with activity measurements .

Q. What safety protocols are critical for handling this compound in high-throughput screening?

  • Engineering Controls : Use fume hoods for powder handling; airborne concentration monitoring via OSHA Method 58.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Decontamination : Immediate shower/eye wash if skin contact occurs. Contaminated clothing must be laundered on-site to prevent take-home exposure .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Melting Point85–89°CDSC
LogP (Octanol-Water)2.1 ± 0.3Shake-flask
pKa (Carboxylic Acid)4.7Potentiometric titration

Q. Table 2. Common Impurities in Synthesis

ImpurityCAS RNDetection Method
3-(3-Methoxyphenyl) isomer61227-51-8HPLC (C18, 70:30 ACN/H2_2O)
Methyl ester derivativeN/AGC-MS (DB-5 column)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.